molecular formula C23H21N3O6S3 B12912665 3,4,5-Tris[4-(methanesulfonyl)phenyl]-4H-1,2,4-triazole CAS No. 817638-47-4

3,4,5-Tris[4-(methanesulfonyl)phenyl]-4H-1,2,4-triazole

Cat. No.: B12912665
CAS No.: 817638-47-4
M. Wt: 531.6 g/mol
InChI Key: DBHOSFXQQZYLIH-UHFFFAOYSA-N
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Description

3,4,5-Tris(4-(methylsulfonyl)phenyl)-4H-1,2,4-triazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazole ring substituted with three phenyl groups, each bearing a methylsulfonyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Tris(4-(methylsulfonyl)phenyl)-4H-1,2,4-triazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of intermediate compounds, which are then subjected to cyclization to form the triazole ring. The methylsulfonyl groups are introduced through sulfonation reactions using reagents like methylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Tris(4-(methylsulfonyl)phenyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl groups can be oxidized to form sulfone derivatives.

    Reduction: The triazole ring and phenyl groups can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, acids, or bases depending on the type of substitution.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced triazole compounds, and various substituted phenyl derivatives.

Scientific Research Applications

3,4,5-Tris(4-(methylsulfonyl)phenyl)-4H-1,2,4-triazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 3,4,5-Tris(4-(methylsulfonyl)phenyl)-4H-1,2,4-triazole exerts its effects involves interactions with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The methylsulfonyl groups can enhance the compound’s solubility and binding affinity, facilitating its action at the molecular level. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Tris(4-methoxyphenyl)-4H-1,2,4-triazole: Similar structure but with methoxy groups instead of methylsulfonyl groups.

    3,4,5-Tris(4-nitrophenyl)-4H-1,2,4-triazole: Contains nitro groups, leading to different chemical properties and reactivity.

    3,4,5-Tris(4-chlorophenyl)-4H-1,2,4-triazole: Chlorine substituents impart distinct electronic effects.

Uniqueness

3,4,5-Tris(4-(methylsulfonyl)phenyl)-4H-1,2,4-triazole is unique due to the presence of methylsulfonyl groups, which enhance its solubility and reactivity. These groups also contribute to its potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

817638-47-4

Molecular Formula

C23H21N3O6S3

Molecular Weight

531.6 g/mol

IUPAC Name

3,4,5-tris(4-methylsulfonylphenyl)-1,2,4-triazole

InChI

InChI=1S/C23H21N3O6S3/c1-33(27,28)19-10-4-16(5-11-19)22-24-25-23(17-6-12-20(13-7-17)34(2,29)30)26(22)18-8-14-21(15-9-18)35(3,31)32/h4-15H,1-3H3

InChI Key

DBHOSFXQQZYLIH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)S(=O)(=O)C)C4=CC=C(C=C4)S(=O)(=O)C

Origin of Product

United States

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